molecular formula C19H35N2O2P B14645946 4-Nonylphenyl N,N,N',N'-tetramethylphosphorodiamidate CAS No. 51963-68-9

4-Nonylphenyl N,N,N',N'-tetramethylphosphorodiamidate

Cat. No.: B14645946
CAS No.: 51963-68-9
M. Wt: 354.5 g/mol
InChI Key: QDDFLYRWJITYGV-UHFFFAOYSA-N
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Description

4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate is a chemical compound known for its unique structure and properties. It contains a total of 59 bonds, including 24 non-hydrogen bonds, 7 multiple bonds, 12 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate typically involves the reaction of 4-nonylphenol with tetramethylphosphorodiamidic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at a specific temperature, usually around 0-5°C, to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nonylphenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phosphorodiamidates.

Scientific Research Applications

4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Nonylphenol: A related compound with similar structural features but different functional groups.

    Tetramethylphosphorodiamidic chloride: A precursor used in the synthesis of 4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate.

Uniqueness

4-Nonylphenyl N,N,N’,N’-tetramethylphosphorodiamidate is unique due to its specific combination of nonylphenyl and tetramethylphosphorodiamidate groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

51963-68-9

Molecular Formula

C19H35N2O2P

Molecular Weight

354.5 g/mol

IUPAC Name

N-[dimethylamino-(4-nonylphenoxy)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C19H35N2O2P/c1-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)23-24(22,20(2)3)21(4)5/h14-17H,6-13H2,1-5H3

InChI Key

QDDFLYRWJITYGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OP(=O)(N(C)C)N(C)C

Origin of Product

United States

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